molecular formula C17H15N5O2S2 B3004127 4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2097902-67-3

4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No. B3004127
CAS RN: 2097902-67-3
M. Wt: 385.46
InChI Key: LPDMHGFOJPHKFE-UHFFFAOYSA-N
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Description

Benzo[d]imidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is an important pharmacophore in medicinal chemistry and has a wide range of biological activities.

Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .


Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles . Pyrrolidines can be synthesized by the reduction of pyrrolidones or pyrrolidines .


Molecular Structure Analysis

The benzo[d]imidazole moiety is planar, which allows it to stack effectively in biological systems. The pyrrolidine ring adopts a puckered conformation .


Chemical Reactions Analysis

Benzo[d]imidazoles can act as ligands for metal catalyzed reactions. They can also undergo electrophilic substitution . Pyrrolidines can participate in a variety of reactions, including ring-opening reactions .


Physical And Chemical Properties Analysis

Benzo[d]imidazoles are generally stable compounds. They have a high melting point and are usually soluble in common organic solvents . Pyrrolidines are also stable and are usually liquids at room temperature .

Scientific Research Applications

Antimicrobial Agents

Benzimidazole derivatives have been studied for their antimicrobial properties. For example, silver (I) complexes of benzimidazole have shown activity against bacteria like Staphylococcus epidermidis, Staphylococcus aureus, and the fungus Candida albicans . The sulfonyl and thiadiazole groups in the compound may enhance these properties, potentially making it a candidate for developing new antimicrobial agents.

Antitumor Activity

Compounds with a benzimidazole core have been synthesized and evaluated for their antitumor potential against various cell lines . The presence of additional functional groups such as pyrrolidinyl and thiadiazole could influence the compound’s ability to interact with cancer cells, suggesting a possible application in cancer research.

Metal–Organic Frameworks (MOFs)

Benzimidazole derivatives can be used as organic linkers in the synthesis of MOFs due to their ability to coordinate with metals . MOFs have applications in gas storage, separation, catalysis, and sensing. The specific structure of “4-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole” could lead to novel MOF materials with unique properties.

Pharmacological Blocking Agents

Some benzimidazole-based compounds have been designed to block quorum sensing signals in bacteria, leading to reduced transcription of genes associated with virulence . This suggests that the compound could be explored as a pharmacological agent to mitigate bacterial infections.

Regiocontrolled Synthesis

The regiocontrolled synthesis of substituted imidazoles is an area of interest due to their application in creating functional molecules used in everyday applications . The compound’s structure may allow for selective reactions at specific sites, making it useful in synthetic chemistry.

Safety and Hazards

The safety and hazards of a specific compound would depend on its structure and properties. Generally, care should be taken when handling any chemical compound to avoid ingestion, inhalation, or contact with skin and eyes .

Future Directions

The development of new benzo[d]imidazole and pyrrolidine derivatives with improved potency and selectivity is a promising area of research in medicinal chemistry .

properties

IUPAC Name

4-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S2/c23-26(24,16-7-3-5-14-17(16)20-25-19-14)21-9-8-12(10-21)22-11-18-13-4-1-2-6-15(13)22/h1-7,11-12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDMHGFOJPHKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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